4-Amino-5-chloropyrimidine fundamental properties
4-Amino-5-chloropyrimidine fundamental properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the fundamental properties of 4-Amino-5-chloropyrimidine, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific isomer in publicly accessible literature, this document consolidates the available information and provides context based on the known reactivity of related aminopyrimidine compounds.
Core Properties
4-Amino-5-chloropyrimidine, with the CAS number 101257-82-3, is a solid chemical compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-chloro-4-pyrimidinamine | |
| CAS Number | 101257-82-3 | |
| Molecular Formula | C₄H₄ClN₃ | [1] |
| Molecular Weight | 129.55 g/mol | [] |
| Physical Form | Solid | |
| Appearance | Off-white to light yellow powder | [3] |
| Boiling Point | 253.793°C at 760 mmHg (Predicted) | [] |
| Density | 1.438 g/cm³ (Predicted) | [] |
Spectroscopic Data
Reactivity and Synthesis
Detailed experimental protocols for the synthesis of 4-Amino-5-chloropyrimidine are not extensively documented. However, general principles of pyrimidine chemistry suggest that it can be synthesized through methods such as the amination of a corresponding dichloropyrimidine. The reactivity of the compound is dictated by the electron-deficient pyrimidine ring and the presence of the amino and chloro substituents.
The amino group can undergo various reactions, including diazotization, and the chlorine atom is susceptible to nucleophilic aromatic substitution, which is a common strategy for the functionalization of chloropyrimidines.[4][5] The reactivity of halopyrimidines in aminolysis reactions is influenced by the nature of the halogen, with bromopyrimidines generally being more reactive than their chloro counterparts.[5]
A generalized workflow for the synthesis and purification of a substituted aminopyrimidine is presented below. This is a conceptual workflow and would require optimization for the specific synthesis of 4-Amino-5-chloropyrimidine.
Caption: Generalized workflow for the synthesis and purification of aminopyrimidines.
Biological Activity
There is currently a lack of specific data on the biological activity and potential signaling pathways of 4-Amino-5-chloropyrimidine in the public domain. However, the aminopyrimidine scaffold is a well-established pharmacophore found in a wide range of biologically active molecules, including kinase inhibitors and anti-cancer agents.[6][7] Derivatives of aminopyrimidines have been investigated for their potential as inhibitors of various enzymes and their interaction with biological targets.[8][9]
The potential mechanism of action for a novel aminopyrimidine derivative would typically be investigated through a series of in vitro and in vivo studies, as depicted in the following logical workflow.
Caption: Logical workflow for investigating the biological activity of a novel compound.
Safety Information
4-Amino-5-chloropyrimidine is classified as a warning-level hazard. The following table summarizes the known hazard and precautionary statements.
| Hazard Statements | Precautionary Statements |
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| H332: Harmful if inhaled | |
| H335: May cause respiratory irritation |
Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-Amino-5-chloropyrimidine is a chemical intermediate with potential for use in the synthesis of more complex molecules for drug discovery and development. This technical guide has summarized the currently available information on its fundamental properties. A significant lack of detailed experimental data, including spectroscopic and biological activity data, highlights the need for further research to fully characterize this compound and explore its potential applications. Researchers working with 4-Amino-5-chloropyrimidine are encouraged to perform thorough analytical characterization and biological screening.
References
- 1. appchemical.com [appchemical.com]
- 3. 4-Pyrimidinamine,5-chloro-, CasNo.101257-82-3 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 4. Pyrimidin-5-amine | 591-55-9 | Benchchem [benchchem.com]
- 5. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives [mdpi.com]
